molecular formula C10H16N2O4 B115082 ATPA CAS No. 140158-50-5

ATPA

Cat. No.: B115082
CAS No.: 140158-50-5
M. Wt: 228.24 g/mol
InChI Key: PIXJURSCCVBKRF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, also known as ATPO, is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors . It is a structural hybrid between the NMDA antagonist (RS)-2-amino-7-phosphonoheptanoic acid (AP7) and the AMPA/GluR5 agonist, (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA) .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid is C10H16N2O4. The molecular weight is 228.24 g/mol.


Physical and Chemical Properties Analysis

The compound is a solid . It is soluble in 1 M NaOH (7 mg/mL), but insoluble in DMSO and water .

Scientific Research Applications

Neuroprotective Potential in Stroke Treatment

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, as an AMPA receptor antagonist, has shown promising neuroprotective effects in the context of ischemic stroke. Studies have explored its potential in reducing cerebral injury and improving neurological outcomes. The compound's ability to mitigate excitotoxicity through AMPA receptor antagonism positions it as a potential therapeutic agent in acute stroke management (Karsy et al., 2017).

Impact on Glutamate Receptor Function

The compound's interaction with AMPA receptors, specifically the GluR2 subunit, has been a focal point of research, considering the pivotal role of ionotropic glutamate receptors like AMPA in neurological disorders such as epilepsy and depression. Understanding the nuances of this interaction could pave the way for novel therapeutic strategies, particularly in treating conditions characterized by glutamate-mediated hyperexcitation (Hanada, 2020).

Therapeutic Role in Epilepsy

The compound's relevance in epilepsy treatment, especially in reducing primary generalized tonic-clonic seizures, has been acknowledged, highlighting its pharmacological properties and tolerability. The compound's interaction with AMPA receptors presents a unique mechanism of action, distinguishing it from other antiepileptic drugs and providing a different therapeutic avenue (Rohracher et al., 2016).

Influence on Metabolites in Neurological Disorders

The compound's influence extends to metabolic pathways related to neurological conditions. The balance between neuroprotective and neurotoxic metabolites, such as those derived from tryptophan metabolism through the kynurenine pathway, is crucial. The compound's impact on these pathways might offer insights into neuroprotection and the treatment of disorders like schizophrenia and depression (Vámos et al., 2009).

Role in Modulating Neurotransmitter Receptors

The modulation of neurotransmitter receptors, notably AMPA and gamma-aminobutyric acid (GABA) receptors, by the compound underscores its therapeutic potential. This modulation is particularly relevant in enhancing the antidepressant efficacy of treatments like electroconvulsive therapy, offering a multifaceted approach to managing serious depression disorders (Chen & Min, 2014).

Biochemical Analysis

Properties

IUPAC Name

2-azaniumyl-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXJURSCCVBKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140158-50-5
Record name 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140158-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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